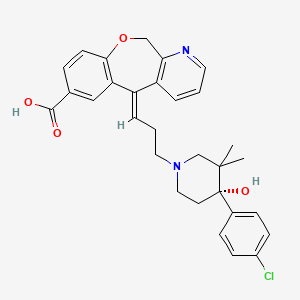

CCR1 antagonist 10

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

1010731-97-1 |

|---|---|

Molekularformel |

C32H39ClN2O3 |

Molekulargewicht |

535.125 |

IUPAC-Name |

(11E)-11-[3-[(4S)-4-(4-chlorophenyl)-4-hydroxy-3,3-dimethylpiperidin-1-yl]propylidene]-5H-[1]benzoxepino[3,4-b]pyridine-9-carboxylic acid |

InChI |

InChI=1S/C30H31ClN2O4/c1-29(2)19-33(16-13-30(29,36)21-8-10-22(31)11-9-21)15-4-6-23-24-5-3-14-32-26(24)18-37-27-12-7-20(28(34)35)17-25(23)27/h3,5-12,14,17,36H,4,13,15-16,18-19H2,1-2H3,(H,34,35)/b23-6+/t30-/m0/s1 |

InChI-Schlüssel |

NHZWLAWPPXMRPK-MOLVWPNASA-N |

SMILES |

CC1(CN(CCC1(C2=CC=C(C=C2)Cl)O)CCC=C3C4=C(COC5=C3C=C(C=C5)C(=O)O)N=CC=C4)C |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

MLN-3897; MLN 3897; MLN3897; AVE-9897; AVE 9897; AVE9897 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of CCR1 Antagonists

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The C-C chemokine receptor type 1 (CCR1) is a G protein-coupled receptor (GPCR) integral to the inflammatory response. It mediates the migration of leukocytes, such as monocytes and neutrophils, to sites of inflammation. Its ligands include CCL3 (MIP-1α), CCL5 (RANTES), and CCL7 (MCP-3)[1][2][3]. Dysregulation of the CCR1 signaling pathway is implicated in various autoimmune and inflammatory diseases, including rheumatoid arthritis and multiple sclerosis, making it a prime therapeutic target[3][4]. CCR1 antagonists are small molecules designed to inhibit receptor function, thereby preventing the recruitment of immune cells and mitigating inflammation. This guide elucidates the core mechanism of action of these antagonists, details the downstream signaling pathways they inhibit, presents quantitative data on their efficacy, and provides standardized protocols for their evaluation.

Core Mechanism of Action: Competitive Inhibition

The predominant mechanism of action for CCR1 antagonists is competitive antagonism . These small molecules typically bind reversibly to the CCR1 transmembrane domain, a region that overlaps with the binding site of endogenous chemokine ligands. By occupying this orthosteric site, the antagonist physically prevents the binding of agonist chemokines. This blockade is the critical first step in inhibiting the entire downstream signaling cascade that would otherwise lead to an inflammatory response.

Some antagonists may also exhibit non-competitive or allosteric modulation, binding to a site distinct from the chemokine-binding pocket to induce a conformational change that prevents receptor activation. Additionally, some compounds have been identified as inverse agonists, capable of reducing the basal or constitutive activity of CCR1, which can lead to G protein-independent internalization of the receptor.

The CCR1 Signaling Pathway and Its Inhibition

Upon binding of a chemokine ligand like CCL3 or CCL5, CCR1 undergoes a conformational change. This allows it to act as a guanine nucleotide exchange factor (GEF) for its associated heterotrimeric G protein, typically of the Gαi family. This interaction catalyzes the exchange of GDP for GTP on the Gαi subunit, causing its dissociation from the Gβγ dimer. Both Gαi-GTP and the Gβγ dimer then act as second messengers, activating multiple downstream effector pathways.

CCR1 antagonists prevent this initial G protein activation, thereby blocking all subsequent signaling events critical for leukocyte migration and activation.

-

Phospholipase C (PLC) Activation and Calcium Mobilization: The Gβγ subunit activates PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. This rapid increase in intracellular calcium is a crucial signal for cell activation and migration. CCR1 antagonists abrogate this calcium flux.

-

PI3K/Akt Pathway and Chemotaxis: The Gβγ subunit also activates phosphoinositide 3-kinase (PI3K), which generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for proteins with pleckstrin homology (PH) domains, such as Akt (Protein Kinase B), leading to their activation. This pathway is central to orchestrating the cytoskeletal rearrangements required for chemotaxis, the directed movement of cells along a chemical gradient.

-

MAPK Pathway Activation: CCR1 signaling can also activate the mitogen-activated protein kinase (MAPK) cascades, such as the ERK1/2 pathway, which are involved in cell proliferation and survival.

The following diagrams illustrate the CCR1 signaling cascade and its inhibition.

References

An In-depth Technical Guide to the Discovery and Synthesis of CCR1 Antagonists

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and synthesis of C-C chemokine receptor type 1 (CCR1) antagonists. CCR1 has emerged as a significant therapeutic target for a range of inflammatory and autoimmune diseases, including rheumatoid arthritis, multiple sclerosis, and chronic obstructive pulmonary disease (COPD), owing to its crucial role in mediating the migration of leukocytes to sites of inflammation. This document details the key aspects of CCR1 antagonist development, from initial discovery through to synthetic methodologies, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological and experimental frameworks.

Core Concepts in CCR1 Antagonist Discovery

The discovery of small molecule CCR1 antagonists has largely been driven by high-throughput screening (HTS) of chemical libraries, followed by extensive structure-activity relationship (SAR) studies to optimize lead compounds.[1] This process aims to identify potent and selective antagonists that can effectively block the binding of endogenous chemokines, such as CCL3 (MIP-1α) and CCL5 (RANTES), to the CCR1 receptor, thereby inhibiting downstream signaling and inflammatory cell recruitment.[1]

A variety of chemical scaffolds have been explored in the quest for effective CCR1 antagonists, including xanthene carboxamides, spirocyclic compounds, and piperidine derivatives.[2][3] Several promising candidates have progressed to clinical trials, including BX471, CP-481,715, MLN3897, AZD-4818, and CCX354. While some of these have been discontinued due to lack of efficacy, the knowledge gained from these studies continues to inform the development of new generations of CCR1 inhibitors.

Quantitative Data Summary

The following tables summarize key quantitative data for a selection of prominent CCR1 antagonists. This data is essential for comparing the potency and selectivity of different compounds.

Table 1: CCR1 Antagonist Binding Affinities

| Compound | Target | Assay Type | Ki (nM) | Kd (nM) | IC50 (nM) | Cell Line/System | Reference |

| BX471 | Human CCR1 | Radioligand Binding ([125I]-MIP-1α) | 1 | CCR1-transfected HEK293 | |||

| CP-481,715 | Human CCR1 | Radioligand Binding | 9.2 | 74 ([125I]-CCL3 displacement) | CCR1-transfected cells | ||

| J-113863 | Human CCR1 | 0.9 | Human CCR1 receptors | ||||

| J-113863 | Mouse CCR1 | 5.8 | Mouse CCR1 receptors | ||||

| BMS-817399 | Human CCR1 | Radioligand Binding | 1 | ||||

| CCR1 antagonist 10 | Human CCR1 | Radioligand Binding ([125I]-MIP-1α) | 2.3 | THP-1 cell membranes |

Table 2: CCR1 Antagonist Functional Activity

| Compound | Assay Type | IC50 (nM) | Cell Line/System | Reference |

| BX471 | Calcium Mobilization (MIP-1α induced) | 5.8 | Human CCR1 | |

| CP-481,715 | Calcium Mobilization | 71 | ||

| CP-481,715 | Monocyte Chemotaxis | 55 | ||

| J-113863 | Not Specified | 0.9 (human), 5.8 (mouse) | CCR1 receptors | |

| BMS-817399 | Chemotaxis Inhibition | 6 | ||

| CCR1 antagonist 9 | Calcium Flux | 6.8 | ||

| CCR1 antagonist 12 | CCL3-induced transwell chemotaxis | 9 | ||

| BI 639667 | Ca2+ flux | 1.8 |

CCR1 Signaling Pathway

CCR1 is a G protein-coupled receptor (GPCR) that, upon binding to its chemokine ligands, activates intracellular signaling cascades. This activation leads to a variety of cellular responses, primarily centered on chemotaxis and inflammation. The diagram below illustrates the key steps in the CCR1 signaling pathway.

Caption: CCR1 signaling cascade upon ligand binding and its inhibition by an antagonist.

Experimental Workflows and Protocols

The discovery and characterization of CCR1 antagonists rely on a series of well-defined experimental procedures. The following diagrams and protocols outline the typical workflow for identifying and evaluating these compounds.

Discovery and Validation Workflow

Caption: General workflow for the discovery of novel CCR1 antagonists.

Key Experimental Protocols

1. Radioligand Binding Assay

This assay is fundamental for determining the binding affinity of a test compound to the CCR1 receptor.

-

Objective: To measure the ability of a test compound to displace a radiolabeled ligand from the CCR1 receptor.

-

Materials:

-

Cell membranes expressing CCR1 (e.g., from HEK293 or CHO cells).

-

Radiolabeled CCR1 ligand (e.g., [125I]-CCL3 or [125I]-MIP-1α).

-

Test compounds at various concentrations.

-

Assay buffer (e.g., 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.2).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Incubate the cell membranes with the radiolabeled ligand and varying concentrations of the test compound in the assay buffer.

-

Allow the binding to reach equilibrium (e.g., 60-90 minutes at room temperature).

-

Separate the bound from free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

2. Chemotaxis Assay

This functional assay assesses the ability of a CCR1 antagonist to inhibit the migration of cells towards a CCR1 ligand.

-

Objective: To measure the inhibition of chemokine-induced cell migration by a test compound.

-

Materials:

-

Cells expressing CCR1 (e.g., THP-1 monocytes or primary leukocytes).

-

Chemotaxis chamber (e.g., Boyden chamber or transwell plate).

-

CCR1 ligand (e.g., CCL3 or CCL5).

-

Test compounds at various concentrations.

-

Cell culture medium.

-

Cell staining dye (e.g., Calcein-AM).

-

Fluorescence plate reader.

-

-

Procedure:

-

Place the CCR1 ligand in the lower chamber of the chemotaxis system.

-

Pre-incubate the cells with the test compound or vehicle control.

-

Add the cell suspension to the upper chamber, which is separated from the lower chamber by a porous membrane.

-

Incubate the chamber for a period to allow cell migration (e.g., 1-3 hours at 37°C).

-

Quantify the number of cells that have migrated to the lower chamber, often by lysing the cells and measuring the fluorescence of a pre-loaded dye.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of cell migration for each concentration of the test compound compared to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the test compound concentration.

-

Determine the IC50 value using non-linear regression analysis.

-

3. Calcium Mobilization Assay

This assay measures the ability of a CCR1 antagonist to block the increase in intracellular calcium concentration induced by a CCR1 agonist.

-

Objective: To determine the functional antagonism of a test compound by measuring its effect on chemokine-induced calcium flux.

-

Materials:

-

Cells expressing CCR1.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

-

CCR1 agonist (e.g., CCL3 or CCL5).

-

Test compounds at various concentrations.

-

Assay buffer.

-

Fluorescence plate reader with kinetic reading capabilities.

-

-

Procedure:

-

Load the cells with the calcium-sensitive dye.

-

Pre-incubate the cells with the test compound or vehicle control.

-

Measure the baseline fluorescence.

-

Add the CCR1 agonist to stimulate the cells.

-

Record the change in fluorescence over time, which corresponds to the change in intracellular calcium concentration.

-

-

Data Analysis:

-

Determine the peak fluorescence response for each condition.

-

Calculate the percentage of inhibition of the agonist-induced calcium response for each concentration of the test compound.

-

Plot the percentage of inhibition against the logarithm of the test compound concentration and determine the IC50 value.

-

4. GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to the CCR1 receptor.

-

Objective: To assess the ability of a test compound to inhibit agonist-induced G protein activation.

-

Materials:

-

Cell membranes expressing CCR1.

-

[35S]GTPγS (a non-hydrolyzable GTP analog).

-

CCR1 agonist.

-

Test compounds at various concentrations.

-

Assay buffer containing GDP.

-

-

Procedure:

-

Incubate the cell membranes with the CCR1 agonist and varying concentrations of the test compound in the presence of GDP.

-

Initiate the reaction by adding [35S]GTPγS.

-

Allow the binding to proceed for a specific time.

-

Separate bound from free [35S]GTPγS by filtration.

-

Measure the radioactivity on the filters.

-

-

Data Analysis:

-

Determine the amount of [35S]GTPγS bound in the presence of different concentrations of the test compound.

-

Calculate the percentage of inhibition of agonist-stimulated [35S]GTPγS binding.

-

Determine the IC50 value from the dose-response curve.

-

Synthesis of Key CCR1 Antagonists

The chemical synthesis of CCR1 antagonists is a critical aspect of their development. Below are representative synthetic approaches for two notable classes of these compounds.

Synthesis of a Spirocyclic Piperidine CCR1 Antagonist (Exemplified by AZD-4818)

The synthesis of AZD-4818 involves a convergent approach, combining a spiropiperidine intermediate with a substituted benzamide.

Caption: Convergent synthesis strategy for the CCR1 antagonist AZD-4818.

General Synthesis of Xanthene Carboxamide CCR1 Antagonists

The synthesis of xanthene carboxamide derivatives often starts from xanthen-9-one, which is converted to the corresponding carboxylic acid. This is then coupled with a suitable amine to yield the final product.

Caption: General synthetic route for xanthene carboxamide-based CCR1 antagonists.

Conclusion

The discovery and synthesis of CCR1 antagonists represent a dynamic and challenging field in medicinal chemistry. The development of potent and selective inhibitors requires a multidisciplinary approach, combining high-throughput screening, rational drug design, and sophisticated synthetic chemistry. While clinical success has been elusive, the continuous efforts in this area are paving the way for the development of novel therapeutics for a variety of inflammatory and autoimmune disorders. The detailed methodologies and data presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing this important area of drug discovery.

References

- 1. Blockade of CCR1 induces a phenotypic shift in macrophages and triggers a favorable antilymphoma activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of a concise, scalable synthesis of a CCR1 antagonist utilizing a continuous flow Curtius rearrangement - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. tandfonline.com [tandfonline.com]

The Intricate Dance of Structure and Activity: A Technical Guide to CCR1 Antagonist Development

For Immediate Release

A deep dive into the structure-activity relationships of CCR1 antagonists, providing researchers and drug development professionals with a comprehensive technical guide to this critical therapeutic target.

This whitepaper offers an in-depth exploration of the core principles governing the interaction between small molecule antagonists and the C-C chemokine receptor 1 (CCR1), a key mediator of inflammatory responses. By dissecting the structure-activity relationships (SAR) of various chemical scaffolds, this guide aims to empower researchers in the rational design and optimization of novel CCR1 inhibitors for the treatment of a range of inflammatory and autoimmune diseases.

Introduction: The Role of CCR1 in Inflammation

The C-C chemokine receptor 1 (CCR1) is a G protein-coupled receptor (GPCR) that plays a pivotal role in the recruitment of leukocytes to sites of inflammation.[1][2] Its activation by various chemokines, most notably CCL3 (MIP-1α) and CCL5 (RANTES), triggers a cascade of intracellular signaling events that lead to chemotaxis, the directed migration of immune cells.[2] Given its central role in the inflammatory process, CCR1 has emerged as a promising therapeutic target for a multitude of diseases, including rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease. The development of small molecule antagonists that can effectively block CCR1 signaling represents a key strategy in the pursuit of novel anti-inflammatory therapies.

Key Compound Classes and their Structure-Activity Relationships

The quest for potent and selective CCR1 antagonists has led to the exploration of diverse chemical scaffolds. This section details the SAR of two prominent classes: pyrazole amides and xanthene carboxamides, with quantitative data summarized for comparative analysis.

Pyrazole Amide Series

A high-throughput screening campaign identified a pyrazole-containing compound as a promising starting point for optimization.[3] Subsequent medicinal chemistry efforts focused on modifying different regions of the molecule to enhance its potency and drug-like properties. The following table summarizes the SAR of a series of pyrazole amides.

| Compound ID | R1 | R2 | R3 | CCR1 IC50 (nM) |

| 1a | H | H | H | 1200 |

| 1b | 4-F | H | H | 850 |

| 1c | H | CH3 | H | 560 |

| 1d | H | H | OCH3 | 320 |

| 1e | 4-F | CH3 | OCH3 | 8.5 |

Table 1: Structure-Activity Relationship of Pyrazole Amide CCR1 Antagonists. The data highlights the impact of substitutions at the R1, R2, and R3 positions on the inhibitory activity against CCR1.

The SAR studies revealed that substitution at the R1, R2, and R3 positions significantly influences the antagonist's potency. A fluorine atom at the R1 position (1b), a methyl group at the R2 position (1c), and a methoxy group at the R3 position (1d) all independently led to an increase in activity compared to the unsubstituted parent compound (1a). The combination of these optimal substitutions in compound 1e resulted in a dramatic enhancement of potency, with an IC50 value of 8.5 nM.[3]

Xanthene Carboxamide Series

Another class of potent CCR1 antagonists is based on a xanthene carboxamide scaffold. Optimization of this series involved modifications to the xanthene core and the piperidine moiety.

| Compound ID | Xanthene Substitution | Piperidine Substitution | CCR1 IC50 (nM) |

| 2a | H | H | 580 |

| 2b | 2-Cl | H | 210 |

| 2c | H | 4-OH | 150 |

| 2d | 2-Cl | 4-OH | 45 |

| 2e | 2,7-diCl | 4-OH | 1.8 |

Table 2: Structure-Activity Relationship of Xanthene Carboxamide CCR1 Antagonists. This table illustrates how modifications to the xanthene and piperidine rings affect the inhibitory concentration.

The data indicates that substitutions on both the xanthene and piperidine rings are crucial for high-affinity binding. A chloro substitution at the 2-position of the xanthene ring (2b) and a hydroxyl group on the piperidine ring (2c) both improved potency. Combining these features in compound 2d led to a further increase in activity. The most potent compound in this series, 2e , which features di-chloro substitution on the xanthene ring and a hydroxylated piperidine, exhibited an impressive IC50 of 1.8 nM.

Experimental Protocols for Antagonist Evaluation

The characterization of CCR1 antagonists relies on a suite of in vitro assays to determine their potency and functional activity. This section provides detailed methodologies for three key experiments.

Radioligand Binding Assay

This assay is the gold standard for determining the affinity of a test compound for the CCR1 receptor. It measures the ability of a compound to displace a radiolabeled ligand from the receptor.

Protocol:

-

Membrane Preparation: Cell membranes are prepared from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably transfected with the human CCR1 receptor.

-

Reaction Mixture: In a 96-well plate, combine the cell membranes (10-20 µg of protein), [125I]CCL3 (MIP-1α) as the radioligand (at a concentration near its Kd, typically 0.1-0.5 nM), and varying concentrations of the test compound in a binding buffer (e.g., 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4).

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

-

Filtration: The reaction is terminated by rapid filtration through a glass fiber filter (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Washing: The filters are washed multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4) to remove any non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated by non-linear regression analysis of the competition binding curve. The Ki value can then be calculated using the Cheng-Prusoff equation.

Chemotaxis Assay

This functional assay assesses the ability of a CCR1 antagonist to inhibit the migration of cells towards a chemoattractant.

Protocol:

-

Cell Culture: Human monocytic THP-1 cells, which endogenously express CCR1, are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum.

-

Assay Setup: A 96-well chemotaxis chamber (e.g., Transwell® with a 5 µm pore size polycarbonate membrane) is used. The lower chamber is filled with assay medium containing a chemoattractant, typically human recombinant MIP-1α (10-100 ng/mL).

-

Cell Preparation: THP-1 cells are washed and resuspended in serum-free medium. The cells are pre-incubated with various concentrations of the CCR1 antagonist or vehicle control for 30 minutes at 37°C.

-

Cell Migration: The cell suspension is added to the upper chamber of the Transwell plate. The plate is then incubated for 2-4 hours at 37°C in a 5% CO2 incubator to allow for cell migration.

-

Quantification of Migrated Cells: The non-migrated cells on the upper surface of the membrane are removed. The migrated cells on the lower surface of the membrane are fixed and stained with a dye such as crystal violet. The number of migrated cells is quantified by either manual counting under a microscope or by eluting the dye and measuring its absorbance.

-

Data Analysis: The inhibitory effect of the antagonist is expressed as the percentage of inhibition of cell migration compared to the vehicle control. The IC50 value is determined from the dose-response curve.

Calcium Mobilization Assay

This assay measures the ability of an antagonist to block the increase in intracellular calcium concentration that is induced by a CCR1 agonist.

Protocol:

-

Cell Preparation: HEK293 cells stably expressing the human CCR1 receptor are seeded into a 96-well black-walled, clear-bottom plate and grown to confluence.

-

Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye, such as Fluo-4 AM (2-5 µM), in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 45-60 minutes at 37°C in the dark.

-

Cell Washing: The cells are washed twice with the assay buffer to remove excess dye.

-

Compound Addition: The cells are then incubated with various concentrations of the CCR1 antagonist or vehicle control for 10-20 minutes.

-

Agonist Stimulation and Signal Detection: The plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation). The baseline fluorescence is recorded, and then a CCR1 agonist (e.g., MIP-1α at its EC80 concentration) is added to the wells. The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is monitored over time.

-

Data Analysis: The antagonist's effect is quantified by the reduction in the peak fluorescence signal in the presence of the antagonist compared to the control. The IC50 value is calculated from the dose-response curve.

Visualizing the CCR1 Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams illustrate the CCR1 signaling cascade and a typical workflow for antagonist screening.

Caption: CCR1 Signaling Pathway and Point of Antagonist Intervention.

Caption: Experimental Workflow for CCR1 Antagonist Discovery and Development.

Conclusion

The development of potent and selective CCR1 antagonists holds significant promise for the treatment of a wide array of inflammatory diseases. A thorough understanding of the structure-activity relationships of different chemical scaffolds is paramount to the successful design of clinical candidates. This technical guide has provided a detailed overview of the SAR for key compound classes, comprehensive experimental protocols for their evaluation, and a visual representation of the underlying biological and experimental frameworks. By leveraging this knowledge, researchers can accelerate the discovery and optimization of novel CCR1 inhibitors, ultimately paving the way for new and effective anti-inflammatory therapies.

References

- 1. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CCR1 chemokine receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery and optimization of pyrazole amides as antagonists of CCR1 - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: CCR1 Antagonist 10 (MLN-3897) Binding Affinity and Kinetics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of CCR1 Antagonist 10, also known as MLN-3897 or AVE-9897. The document focuses on its binding affinity to the C-C chemokine receptor type 1 (CCR1) and outlines the experimental methodologies used for its characterization.

Introduction to CCR1 and its Antagonist 10 (MLN-3897)

C-C chemokine receptor type 1 (CCR1) is a G protein-coupled receptor (GPCR) that plays a pivotal role in the inflammatory response by mediating the migration of leukocytes. Its involvement in various inflammatory and autoimmune diseases has made it a significant target for drug discovery.

This compound (MLN-3897; CAS No. 1010731-97-1) is a potent and orally active small molecule antagonist of CCR1. It has been investigated for its therapeutic potential in conditions such as multiple sclerosis and rheumatoid arthritis. This guide delves into the specific binding properties of this compound.

Binding Affinity of this compound (MLN-3897)

The binding affinity of MLN-3897 for the CCR1 receptor has been determined through competitive radioligand binding assays. The key quantitative data from these experiments are summarized in the table below.

| Compound | Assay Type | Radioligand | Cell Line/Membrane | Binding Affinity (Ki) | Reference |

| This compound (MLN-3897) | Competitive Binding | 125I-MIP-1α | THP-1 Cell Membranes | 2.3 nM | [1][2] |

Table 1: Binding Affinity of this compound (MLN-3897)

Binding Kinetics of this compound (MLN-3897)

A thorough search of the public scientific literature and patent databases did not yield specific quantitative data on the binding kinetics (association rate constant [kon], dissociation rate constant [koff], and residence time) for this compound (MLN-3897). While the binding affinity (Ki) provides a measure of the equilibrium binding, the kinetic parameters would offer deeper insights into the dynamic interaction of the antagonist with the CCR1 receptor. Such data is crucial for a comprehensive understanding of its pharmacological profile.

Experimental Protocols

A detailed, step-by-step protocol for the specific experiment that determined the 2.3 nM Ki value for MLN-3897 is not publicly available. However, a representative protocol for a 125I-MIP-1α competitive radioligand binding assay using THP-1 cell membranes is provided below, based on established methodologies in the field.

Preparation of THP-1 Cell Membranes

-

Cell Culture : Human monocytic THP-1 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 IU/ml penicillin, and 100 µg/ml streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Cell Harvest : Cells are harvested by centrifugation at 500 x g for 5 minutes at 4°C.

-

Lysis : The cell pellet is washed with ice-cold phosphate-buffered saline (PBS) and resuspended in a hypotonic lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, containing protease inhibitors).

-

Homogenization : The cell suspension is homogenized using a Dounce homogenizer or a similar method to ensure cell lysis.

-

Centrifugation : The homogenate is centrifuged at 500 x g for 10 minutes at 4°C to remove nuclei and intact cells.

-

Membrane Pelleting : The supernatant is then ultracentrifuged at 100,000 x g for 60 minutes at 4°C to pellet the cell membranes.

-

Storage : The membrane pellet is resuspended in a storage buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 10% glycerol) and stored at -80°C until use. Protein concentration is determined using a standard protein assay (e.g., BCA or Bradford assay).

125I-MIP-1α Competitive Radioligand Binding Assay

-

Assay Buffer : A suitable binding buffer is prepared (e.g., 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4).

-

Reaction Mixture : In a 96-well plate, the following are added in order:

-

Assay buffer

-

A fixed concentration of 125I-MIP-1α (typically at a concentration close to its Kd)

-

Varying concentrations of the unlabeled competitor (MLN-3897)

-

THP-1 cell membranes (typically 5-20 µg of protein per well)

-

-

Incubation : The plate is incubated for a sufficient time to reach equilibrium (e.g., 60-90 minutes) at room temperature with gentle agitation.

-

Separation of Bound and Free Ligand : The incubation is terminated by rapid filtration through a glass fiber filter (e.g., GF/B or GF/C) pre-soaked in a wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Washing : The filters are washed rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Radioactivity Measurement : The radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis :

-

Total Binding : Measured in the absence of any competitor.

-

Non-specific Binding : Measured in the presence of a high concentration of an unlabeled CCR1 ligand (e.g., 1 µM MIP-1α).

-

Specific Binding : Calculated as Total Binding - Non-specific Binding.

-

The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration.

-

The IC50 (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

-

The Ki is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Visualizations

CCR1 Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the CCR1 receptor upon binding of its chemokine ligands.

Caption: Canonical Gαi-coupled signaling pathway of the CCR1 receptor.

Radioligand Binding Assay Workflow

The following diagram outlines the general workflow for a competitive radioligand binding assay.

Caption: Workflow for a competitive radioligand binding assay.

References

CCR1 Antagonist Target Validation in Inflammatory Disease: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The C-C chemokine receptor 1 (CCR1) has emerged as a compelling therapeutic target for a multitude of inflammatory diseases. Expressed predominantly on leukocytes, including monocytes, macrophages, neutrophils, and T-lymphocytes, CCR1 plays a pivotal role in orchestrating the migration of these cells to sites of inflammation.[1][2] Its activation by various chemokines, most notably CCL3 (MIP-1α) and CCL5 (RANTES), triggers a cascade of intracellular events leading to chemotaxis, cellular activation, and the amplification of the inflammatory response.[3][4][5] Consequently, the development of CCR1 antagonists has been a significant focus of pharmaceutical research, aiming to disrupt this pathological cell recruitment and mitigate tissue damage in chronic inflammatory conditions such as rheumatoid arthritis, multiple sclerosis, and other autoimmune disorders.

This technical guide provides a comprehensive overview of the target validation for CCR1 antagonists in inflammatory diseases. It summarizes key preclinical and clinical data, details essential experimental protocols, and visualizes the underlying biological pathways and drug discovery workflows.

CCR1 Signaling Pathway in Inflammation

CCR1 is a G protein-coupled receptor (GPCR) that, upon binding to its chemokine ligands, initiates a conformational change leading to the activation of intracellular signaling pathways. This signaling cascade is central to the pro-inflammatory functions of CCR1. The primary G proteins coupled to CCR1 are of the Gi family, which, upon activation, dissociate into their α and βγ subunits. These subunits then modulate the activity of various downstream effectors, including:

-

Phosphoinositide 3-kinase (PI3K)/Akt pathway: This pathway is crucial for cell survival, proliferation, and migration.

-

Mitogen-activated protein kinase (MAPK) pathway: Activation of ERK1/2, a key component of the MAPK pathway, is involved in mediating the inflammatory response.

-

Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway: This pathway is implicated in cytokine signaling and immune cell function.

The culmination of these signaling events is the directed migration of leukocytes along a chemokine gradient towards the site of inflammation, a process known as chemotaxis.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. CCR1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CCR1 C-C motif chemokine receptor 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 4. Chemokine Receptor CCR1 Regulates Inflammatory Cell Infiltration after Renal Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CCR1 chemokine receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of C-C Chemokine Receptor 1 (CCR1) in Leukocyte Migration and Inflammation: A Technical Guide

Introduction

C-C Chemokine Receptor 1 (CCR1) is a G protein-coupled receptor (GPCR) that plays a pivotal role in the orchestration of inflammatory responses.[1] As a member of the beta chemokine receptor family, CCR1 is primarily expressed on the surface of various leukocyte populations, including monocytes, macrophages, neutrophils, T cells, and dendritic cells.[2][3] It is activated by a wide array of pro-inflammatory chemokines, most notably CCL3 (Macrophage Inflammatory Protein-1α, MIP-1α) and CCL5 (Regulated on Activation, Normal T cell Expressed and Secreted, RANTES).[4] Upon activation, CCR1 initiates signaling cascades that culminate in the directed migration (chemotaxis) of these immune cells from the bloodstream to sites of inflammation, infection, or injury.[5] This recruitment is a hallmark of the inflammatory process.

The persistent or excessive accumulation of leukocytes mediated by the CCR1 pathway is implicated in the pathogenesis of numerous chronic inflammatory and autoimmune diseases. These conditions include rheumatoid arthritis, multiple sclerosis, inflammatory bowel disease, and transplant rejection. Consequently, CCR1 has emerged as a significant therapeutic target for the development of novel anti-inflammatory drugs. This guide provides an in-depth technical overview of CCR1's function, signaling mechanisms, role in disease, and the experimental methodologies used for its study, tailored for researchers and drug development professionals.

CCR1 Expression and Ligand Interactions

CCR1's function is intrinsically linked to its expression pattern on immune cells and its promiscuous binding to multiple chemokine ligands.

Cellular Expression of CCR1

CCR1 is expressed on a variety of leukocytes, with particularly high levels found on monocytes and macrophages. Its expression can be dynamically regulated, often increasing during the differentiation of monocytes into macrophages and in response to inflammatory stimuli.

Table 1: Relative Expression of CCR1 on Human Leukocyte Subsets

| Leukocyte Subset | Relative CCR1 Expression Level | Reference |

|---|---|---|

| Monocytes | High | |

| Basophils | High | |

| Macrophages | High | |

| Neutrophils | Low to Moderate | |

| Eosinophils | Low | |

| T Cells | Present, increased in certain inflammatory contexts |

| Dendritic Cells | Present | |

CCR1 Ligands

CCR1 binds to a broad range of CC chemokines, which often have overlapping receptor specificities. This redundancy is a key feature of the chemokine system. The primary high-affinity ligands that drive CCR1-mediated inflammation are CCL3 and CCL5.

Table 2: Major Human Chemokine Ligands for CCR1

| Ligand (Common Name) | Gene Name | Key Functions Related to CCR1 | Reference |

|---|---|---|---|

| CCL3 (MIP-1α) | CCL3 | Potent chemoattractant for monocytes, macrophages, T cells, neutrophils. | |

| CCL5 (RANTES) | CCL5 | Chemoattractant for monocytes, T cells, eosinophils, basophils. | |

| CCL7 (MCP-3) | CCL7 | Chemoattractant for monocytes. | |

| CCL14 (HCC-1) | CCL14 | Agonist for CCR1. | |

| CCL15 (LKN-1) | CCL15 | Agonist for CCR1. |

| CCL23 (MPIF-1) | CCL23 | Agonist for CCR1. | |

CCR1 Signaling Pathways

As a canonical GPCR, CCR1 transduces extracellular chemokine signals into intracellular responses primarily through coupling to inhibitory G proteins (Gαi). Ligand binding induces a conformational change in the receptor, triggering a cascade of downstream events that are essential for chemotaxis. Recent studies also highlight a role for β-arrestin-mediated, G protein-independent signaling.

Canonical Gαi-Coupled Signaling

Upon ligand binding, the Gαi subunit dissociates from the Gβγ dimer. Both components activate distinct effector molecules:

-

Gαi: Inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Gβγ: Activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca2+ from intracellular stores, and DAG activates Protein Kinase C (PKC).

-

Gβγ: Activates phosphoinositide 3-kinase (PI3K), initiating the PI3K/Akt pathway, which is crucial for cell survival and migration.

-

MAPK Pathway: Downstream signaling also leads to the activation of the mitogen-activated protein kinase (MAPK) cascade, including ERK1/2, which is involved in cell proliferation and migration.

β-Arrestin-Mediated Signaling and Regulation

CCR1 exhibits significant constitutive (agonist-independent) activity, leading to basal receptor phosphorylation, β-arrestin-2 recruitment, and subsequent receptor internalization. This process can occur independently of G protein signaling and may serve a "scavenging" function, helping to shape chemokine gradients in tissues. β-arrestin also acts as a scaffold protein, initiating G protein-independent signaling waves and mediating receptor desensitization.

Caption: CCR1 canonical and β-arrestin-mediated signaling pathways.

Role of CCR1 in Disease: Quantitative Insights

CCR1's ability to recruit monocytes and other leukocytes is central to the pathology of many inflammatory diseases. Animal models have provided critical quantitative data on its importance.

Table 3: Impact of CCR1 Deficiency or Blockade in Preclinical Models

| Disease Model | Species | Intervention | Key Quantitative Finding | Reference |

|---|---|---|---|---|

| Renal Ischemia-Reperfusion | Mouse | CCR1 gene knockout (CCR1-/-) | 35% reduction in neutrophils in injured kidney. | |

| Renal Ischemia-Reperfusion | Mouse | CCR1 gene knockout (CCR1-/-) | 45% reduction in macrophages in injured kidney. | |

| Renal Ischemia-Reperfusion | Mouse | CCR1 antagonist (BX471) | Significant reduction in neutrophil and macrophage infiltration. | |

| Rheumatoid Arthritis (CIA) | Mouse | CCR1 antagonist | Significant reduction in disease incidence. | |

| Multiple Sclerosis (EAE) | Mouse | CCR1 antagonist | Beneficial effects on disease progression. |

| Disc Inflammation | Rabbit | CCR1 antagonist | Reduced inflammatory markers and better MRI grades at 6 weeks. | |

Experimental Protocols for Studying CCR1 Function

A variety of in vitro and in vivo methods are employed to investigate the function of CCR1.

In Vitro Leukocyte Migration (Chemotaxis) Assay

This assay is fundamental for assessing the ability of CCR1 to induce directed cell migration in response to a chemokine gradient. The transwell or Boyden chamber assay is the most common format.

Detailed Methodology:

-

Cell Preparation: Leukocytes endogenously expressing CCR1 (e.g., human THP-1 monocytic cells) or a cell line stably transfected to express CCR1 are used. Cells are washed and resuspended in serum-free assay medium.

-

Chamber Setup: A transwell insert with a microporous polycarbonate membrane (typically 3-5 µm pore size for monocytes) is placed into the well of a companion plate.

-

Gradient Creation: The chemokine agonist (e.g., CCL3) or conditioned media containing chemokines is added to the lower chamber. The assay medium, with or without a test antagonist, is added to the lower chamber.

-

Cell Seeding: The cell suspension is added to the upper chamber of the transwell insert.

-

Incubation: The plate is incubated for a period of 1.5 to 4 hours at 37°C in a 5% CO2 incubator to allow for cell migration through the membrane pores towards the chemokine.

-

Quantification: Non-migrated cells are removed from the top surface of the membrane. The membrane is fixed and stained (e.g., with DAPI or Giemsa), and migrated cells on the underside are counted using microscopy. Alternatively, migrated cells that have dropped into the lower chamber can be quantified using a fluorescent dye (e.g., Calcein-AM) and a plate reader, or by flow cytometry.

Caption: Standard workflow for an in vitro chemotaxis assay.

Flow Cytometry for CCR1 Expression Analysis

Flow cytometry is used to quantify the percentage of cells expressing CCR1 within a mixed population and to determine the receptor density on the cell surface.

Detailed Methodology:

-

Cell Isolation: Single-cell suspensions are prepared from peripheral blood (PBMCs) or tissues (e.g., spleen, inflamed kidney). For tissues, this may involve mechanical dissociation and enzymatic digestion.

-

Blocking: Cells are incubated with an Fc block reagent (e.g., anti-CD16/32) to prevent non-specific antibody binding to Fc receptors.

-

Surface Staining: Cells are stained with a fluorochrome-conjugated primary antibody specific for CCR1. Concurrently, antibodies for other cell surface markers (e.g., CD14 for monocytes, Gr-1 for neutrophils) are used to identify specific leukocyte populations. Isotype-matched control antibodies are used to establish background fluorescence.

-

Data Acquisition: Stained cells are analyzed on a flow cytometer. The instrument uses lasers to excite the fluorochromes and detectors to measure the emitted light from individual cells.

-

Data Analysis: Using analysis software, cells are "gated" based on their light scatter properties (to exclude debris and dead cells) and then on specific marker expression to identify the population of interest (e.g., CD14+ monocytes). Within this population, the percentage of CCR1-positive cells and their mean fluorescence intensity (MFI) are determined.

Animal Models of Inflammation

In vivo models are crucial for understanding the role of CCR1 in the complex environment of a whole organism.

Detailed Methodology (Renal Ischemia-Reperfusion Injury Model):

-

Animal Selection: Wild-type and CCR1-deficient (CCR1-/-) mice on the same genetic background (e.g., C57BL/6) are used.

-

Surgical Procedure: Mice are anesthetized. A flank incision is made to expose the kidney, and the renal pedicle is clamped for a defined period (e.g., 30 minutes) to induce ischemia. The clamp is then removed to allow reperfusion.

-

Pharmacological Intervention: For antagonist studies, wild-type mice are treated with a specific CCR1 antagonist (e.g., BX471) or a vehicle control, typically before and at intervals after the injury.

-

Endpoint Analysis: At specific time points (e.g., 1 to 7 days post-injury), mice are euthanized. Kidneys are harvested for analysis.

-

Tissue Analysis:

-

Immunohistochemistry: Kidney sections are stained with antibodies against leukocyte markers like F4/80 (macrophages) and Gr-1 (neutrophils) to quantify cellular infiltration in specific regions of the kidney.

-

Flow Cytometry: Kidneys can be digested to create a single-cell suspension for detailed analysis of infiltrating immune cell populations as described above.

-

Gene Expression: RNA is extracted from kidney tissue to measure the expression of CCR1 ligands (e.g., CCL3, CCL5) and other inflammatory markers by qRT-PCR.

-

Therapeutic Targeting and Drug Development

The central role of CCR1 in leukocyte recruitment has made it an attractive target for treating inflammatory diseases. Several small-molecule CCR1 antagonists have been developed and tested in clinical trials.

Table 4: Examples of CCR1 Antagonists in Clinical Development

| Compound | Developer | Investigated Indication(s) | Reference |

|---|---|---|---|

| BX471 | Berlex / Schering AG | Multiple Sclerosis, Rheumatoid Arthritis | |

| MLN3897 | Millennium | Rheumatoid Arthritis | |

| CP-481,715 | Pfizer | Rheumatoid Arthritis |

| CCX354 | ChemoCentryx | Rheumatoid Arthritis | |

While preclinical studies in animal models showed significant promise, the results of clinical trials in humans have been mixed, with many antagonists failing to meet primary efficacy endpoints. This highlights the complexity and potential redundancy of the chemokine system in human inflammatory diseases. Despite these challenges, the strong biological rationale continues to drive research into developing more effective and specific CCR1-targeting therapies.

Conclusion

CCR1 is a master regulator of leukocyte trafficking, directing the movement of key immune cells to sites of inflammation. Its activation by a host of chemokines triggers robust intracellular signaling, leading to chemotaxis. While this process is vital for host defense, its dysregulation contributes significantly to the pathology of chronic inflammatory and autoimmune diseases. A deep understanding of its signaling pathways, cellular expression, and in vivo function, gained through the experimental protocols detailed here, is essential for the ongoing development of CCR1-targeted therapeutics. Future research will likely focus on overcoming the challenges observed in clinical trials, potentially through the development of biased agonists or antagonists that selectively modulate downstream signaling pathways, offering a more nuanced approach to controlling inflammation.

References

- 1. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 2. Chemokine Receptor CCR1 Regulates Inflammatory Cell Infiltration after Renal Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Portico [access.portico.org]

- 4. CCR1 chemokine receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CCR1 antagonists in clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical In Vivo Evaluation of CCR1 Antagonists: A Technical Guide

Disclaimer: Extensive research did not yield specific preclinical in vivo data for a compound explicitly named "CCR1 antagonist 10." This guide, therefore, provides a comprehensive overview of the preclinical in vivo evaluation of C-C chemokine receptor 1 (CCR1) antagonists as a class of therapeutic agents, drawing upon publicly available data for representative molecules.

Introduction to CCR1 and its Role in Inflammatory Diseases

C-C chemokine receptor 1 (CCR1) is a G protein-coupled receptor that plays a crucial role in mediating inflammatory responses.[1][2][3] It is predominantly expressed on various leukocytes, including monocytes, macrophages, neutrophils, and T cells.[4][5] The interaction of CCR1 with its chemokine ligands, such as CCL3 (MIP-1α) and CCL5 (RANTES), triggers a signaling cascade that leads to leukocyte migration, activation, and infiltration into tissues. This process is a key driver in the pathogenesis of numerous inflammatory and autoimmune diseases, including rheumatoid arthritis, multiple sclerosis, and other inflammatory conditions of the central nervous system. Consequently, antagonizing the CCR1 signaling pathway presents a promising therapeutic strategy for these disorders.

Mechanism of Action of CCR1 Antagonists

CCR1 antagonists are typically small molecules that bind to the CCR1 receptor, thereby preventing its interaction with endogenous chemokine ligands. This blockade inhibits the downstream signaling pathways responsible for leukocyte chemotaxis and activation. The therapeutic rationale is that by preventing the recruitment of inflammatory cells to sites of inflammation, CCR1 antagonists can ameliorate tissue damage and reduce disease symptoms.

CCR1 Signaling Pathway

The binding of a chemokine ligand to CCR1 initiates a conformational change in the receptor, leading to the activation of intracellular G proteins. This, in turn, triggers a cascade of downstream signaling events, including the activation of the JAK/STAT pathway, which is implicated in neuroinflammation. The ultimate outcome is the directed migration of the cell along a chemokine gradient towards the site of inflammation.

In Vivo Preclinical Studies

The preclinical evaluation of CCR1 antagonists in vivo is essential to assess their efficacy, pharmacokinetics, and safety prior to clinical development. These studies are typically conducted in animal models that recapitulate key aspects of human inflammatory diseases.

Efficacy Studies in Animal Models

A variety of animal models are utilized to investigate the therapeutic potential of CCR1 antagonists. The choice of model depends on the intended clinical indication.

Table 1: Representative In Vivo Efficacy Data for CCR1 Antagonists

| Compound | Animal Model | Disease Indication | Key Efficacy Endpoint(s) | Outcome |

| BX471 | Mouse model of skin wound repair | Wound Healing | Reduced phagocyte infiltration | Delayed wound healing when combined with other chemokine receptor antagonists |

| CCX-354 | Murine collagen-induced arthritis (CIA) | Rheumatoid Arthritis | Reduction in arthritis clinical score | Significant reduction in disease severity |

| MLN-3897 | Mouse xenograft model of multiple myeloma | Multiple Myeloma | Impairment of osteoclast (OC) formation and function | 40% impairment in OC formation and 70% impairment in OC function |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of in vivo studies. Below are example protocols for common experimental models.

This model is widely used to evaluate therapeutics for rheumatoid arthritis.

-

Induction of Arthritis: Male DBA/1 mice are immunized with an emulsion of bovine type II collagen and complete Freund's adjuvant. A booster injection is given 21 days later.

-

Treatment: Prophylactic or therapeutic administration of the CCR1 antagonist or vehicle control is initiated. Dosing can be performed via oral gavage, intraperitoneal injection, or other appropriate routes.

-

Assessment: Mice are monitored daily for signs of arthritis. Clinical scores are assigned based on the severity of paw swelling and inflammation. Histopathological analysis of the joints is performed at the end of the study to assess cartilage and bone erosion.

EAE is the most commonly used animal model for multiple sclerosis.

-

Induction of EAE: Mice are immunized with a peptide fragment of myelin oligodendrocyte glycoprotein (MOG) emulsified in complete Freund's adjuvant. Pertussis toxin is administered on days 0 and 2 post-immunization.

-

Treatment: The CCR1 antagonist or vehicle is administered daily, starting at the onset of clinical signs or prophylactically.

-

Assessment: Animals are scored daily for clinical signs of EAE, which typically include tail limpness, hind limb weakness, and paralysis. Body weight is also monitored. Histological analysis of the spinal cord is performed to assess inflammation and demyelination.

Experimental Workflow

The following diagram illustrates a typical workflow for the in vivo preclinical evaluation of a CCR1 antagonist.

Pharmacokinetics and Toxicology

In addition to efficacy, a thorough understanding of the pharmacokinetic (PK) and toxicological profile of a CCR1 antagonist is critical for its development.

Pharmacokinetic Studies

PK studies determine the absorption, distribution, metabolism, and excretion (ADME) of the compound. Key parameters include bioavailability, plasma half-life, and tissue distribution. This information is vital for designing effective dosing regimens for efficacy and toxicology studies.

Toxicology Studies

Toxicology studies are conducted to identify potential adverse effects of the drug candidate. These studies typically involve administering the compound at various doses to animals and monitoring for any signs of toxicity. Both single-dose acute toxicity and repeated-dose chronic toxicity studies are usually required.

Conclusion

The preclinical in vivo evaluation of CCR1 antagonists is a multifaceted process that requires careful planning and execution. Through the use of relevant animal models, detailed experimental protocols, and comprehensive PK/PD and toxicology assessments, researchers can gain crucial insights into the therapeutic potential and safety profile of these promising anti-inflammatory agents. While specific data for "this compound" is not publicly available, the established methodologies for this class of compounds provide a clear roadmap for their preclinical development.

References

- 1. Inflammatory Role of CCR1 in the Central Nervous System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. karger.com [karger.com]

- 3. researchgate.net [researchgate.net]

- 4. Portico [access.portico.org]

- 5. Chemokine Receptor CCR1 Regulates Inflammatory Cell Infiltration after Renal Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacology of CCR1 Antagonist BX 471: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological properties of BX 471, a potent and selective non-peptide antagonist of the C-C chemokine receptor type 1 (CCR1). CCR1 is a key mediator in the recruitment of immune cells to sites of inflammation and is a significant target for the development of therapeutics for a range of inflammatory and autoimmune diseases.[1][2] This document details the binding affinity, functional activity, and in vivo efficacy of BX 471, presenting quantitative data in structured tables, outlining experimental methodologies, and illustrating key pathways and workflows using diagrammatic representations.

Introduction to CCR1 and the Therapeutic Rationale for Antagonism

The C-C chemokine receptor type 1 (CCR1) is a G protein-coupled receptor (GPCR) that plays a crucial role in mediating the migration of various immune cells, including monocytes, macrophages, and T cells.[3] Its ligands include several pro-inflammatory chemokines such as CCL3 (MIP-1α), CCL5 (RANTES), and CCL7 (MCP-3).[4][5] By binding to these chemokines, CCR1 initiates a signaling cascade that leads to chemotaxis, cellular activation, and the perpetuation of inflammatory responses. Consequently, the inhibition of CCR1 signaling with an antagonist like BX 471 presents a promising therapeutic strategy for a variety of inflammatory conditions, including multiple sclerosis, rheumatoid arthritis, and psoriasis.

In Vitro Pharmacology of BX 471

BX 471 has been extensively characterized in a range of in vitro assays to determine its binding affinity, functional antagonism, and selectivity for the human CCR1 receptor.

Binding Affinity

BX 471 demonstrates high-affinity binding to the human CCR1 receptor, effectively displacing its natural ligands. The binding affinity has been determined through radioligand binding assays.

Table 1: Binding Affinity of BX 471 for Human CCR1

| Ligand Displaced | Ki (nM) |

| MIP-1α (CCL3) | 1.0 |

| RANTES (CCL5) | 2.8 |

| MCP-3 (CCL7) | 5.5 |

Table 2: Comparative Binding Affinity of BX 471 Across Species

| Species | Competing Ligand | Ki ± SEM (nM) |

| Human | BX 471 | 1.0 ± 0.03 |

| Rabbit | BX 471 | 0.8 ± 0.02 |

| Mouse | BX 471 | 215 ± 46 |

| Marmoset | BX 471 | 117 ± 26 |

| Rat | BX 471 | 121 ± 60 |

Functional Antagonism

BX 471 is a potent functional antagonist, capable of inhibiting multiple downstream effects of CCR1 activation. Key functional assays have demonstrated its ability to block calcium mobilization, cell migration (chemotaxis), and the upregulation of adhesion molecules.

Table 3: Functional Antagonistic Activity of BX 471

| Assay | Ligand | IC50 (nM) |

| Calcium Mobilization (human CCR1) | MIP-1α (CCL3) | 5.0 |

| Calcium Mobilization (human CCR1) | RANTES (CCL5) | 2.0 |

| Calcium Mobilization (human CCR1) | MCP-3 (CCL7) | 6.0 |

| Calcium Mobilization (mouse CCR1) | MIP-1α (CCL3) | 198 ± 7 |

| Chemotaxis (human THP-1 cells) | MIP-1α (CCL3) | 1.5 |

BX 471 has shown no intrinsic agonistic activity, as it does not induce calcium transients when administered alone. Furthermore, it exhibits high selectivity for CCR1, with over 10,000-fold greater selectivity compared to 28 other G-protein-coupled receptors.

In Vivo Pharmacology and Pharmacokinetics

The therapeutic potential of BX 471 has been evaluated in several preclinical animal models of inflammatory diseases.

Pharmacokinetic Profile

Pharmacokinetic studies have demonstrated that BX 471 is orally active. In dogs, it exhibits a bioavailability of 60%. In mice, subcutaneous administration of 20 mg/kg results in peak plasma levels of 9 µM within 30 minutes, which decline to approximately 0.4 µM after 2 hours.

In Vivo Efficacy

BX 471 has shown significant efficacy in various animal models:

-

Multiple Sclerosis: In a rat model of experimental allergic encephalomyelitis (EAE), a model for multiple sclerosis, BX 471 effectively reduced disease severity.

-

Allergic Rhinitis: In a mouse model of allergic rhinitis, BX 471 treatment significantly relieved sneezing and nasal-rubbing behaviors and downregulated the expression of nasal proinflammatory factors.

-

Renal Fibrosis: In a mouse model of unilateral ureteral obstruction, BX 471 reduced renal fibrosis by decreasing the levels of CCR1 and CCR5 mRNA.

-

Ischemia-Reperfusion Injury: Pretreatment with BX 471 reduced macrophage and neutrophil accumulation in the kidney after ischemia-reperfusion injury.

Signaling Pathways and Experimental Workflows

CCR1 Signaling Pathway

Upon ligand binding, CCR1, a Gαi-coupled receptor, initiates a signaling cascade involving G protein activation, leading to downstream effector activation. This ultimately results in cellular responses such as chemotaxis and inflammation. The antagonistic action of BX 471 blocks the initiation of this cascade.

Caption: CCR1 signaling pathway and the inhibitory action of BX 471.

Experimental Workflow: Radioligand Binding Assay

The binding affinity of BX 471 is determined using a competitive radioligand binding assay. This involves incubating cells expressing the CCR1 receptor with a radiolabeled CCR1 ligand and varying concentrations of BX 471.

References

- 1. The Chemokine Receptor CCR1 Is Constitutively Active, Which Leads to G Protein-independent, β-Arrestin-mediated Internalization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BX471: a CCR1 antagonist with anti-inflammatory activity in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What are CCR1 agonists and how do they work? [synapse.patsnap.com]

- 4. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 5. CCR1 - Wikipedia [en.wikipedia.org]

Preliminary In Vitro Evaluation of CCR1 Antagonist 10: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vitro evaluation of CCR1 antagonist 10. It includes a summary of its binding affinity, details of key experimental protocols for assessing CCR1 antagonists, and visualizations of the CCR1 signaling pathway and experimental workflows.

Quantitative Data Summary

The in vitro potency of this compound has been characterized, primarily through radioligand binding assays. To provide a clear context for its activity, the following table summarizes the available quantitative data for this compound and compares it with other well-characterized CCR1 antagonists.

| Compound | Assay Type | Target/Cell Line | Ligand | Endpoint | Value (nM) | Reference |

| This compound | Radioligand Binding | THP-1 cell membranes | 125I-MIP-1α | Ki | 2.3 | [1] |

| BX471 | Radioligand Binding | Human CCR1 | Not Specified | Ki | 1 | |

| CP-481715 | Radioligand Binding | Human CCR1 | Not Specified | Kd | 9.2 | |

| J-113863 | Functional Assay | Human CCR1 receptors | Not Specified | IC50 | 0.9 | |

| BI 639667 | Calcium Flux Assay | Not Specified | Not Specified | IC50 | 1.8 | |

| Met-RANTES | Functional Assay | Not Specified | MIP-1α | IC50 | 5 | |

| CCX354 | Chemotaxis Assay (in serum) | Human monocytes | Not Specified | IC50 | 25 | |

| MLN3897 | Chemotaxis Assay (in serum) | Human monocytes | Not Specified | IC50 | 2 |

Experimental Protocols

The in vitro characterization of CCR1 antagonists typically involves a panel of assays to determine their binding affinity, functional antagonism, and mechanism of action. Below are detailed methodologies for key experiments.

Radioligand Binding Assay

This assay is fundamental for determining the affinity of a test compound for the CCR1 receptor. It measures the ability of the antagonist to compete with a radiolabeled ligand for binding to the receptor.

Objective: To determine the binding affinity (Ki) of this compound.

Materials:

-

Cell Membranes: Membranes prepared from a cell line endogenously expressing CCR1 (e.g., THP-1) or a recombinant cell line overexpressing the human CCR1 receptor.

-

Radioligand: 125I-labeled MIP-1α (CCL3).

-

Test Compound: this compound.

-

Assay Buffer: Tris-based buffer containing MgCl2, and a protease inhibitor cocktail.

-

Filtration System: Glass fiber filters and a cell harvester.

-

Scintillation Counter: For detecting radioactivity.

Protocol:

-

Membrane Preparation: Cell pellets are homogenized in a lysis buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard protein assay.

-

Assay Setup: The assay is typically performed in a 96-well plate format. To each well, add the cell membrane preparation, a fixed concentration of 125I-MIP-1α, and varying concentrations of the this compound.

-

Incubation: The plate is incubated at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Washing: The filters are washed multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Detection: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Chemotaxis Assay

This functional assay assesses the ability of an antagonist to inhibit the migration of cells towards a CCR1 ligand.

Objective: To evaluate the functional antagonism of this compound on chemokine-induced cell migration.

Materials:

-

Cells: A CCR1-expressing cell line (e.g., THP-1) or primary immune cells.

-

Chemoattractant: A CCR1 ligand such as CCL3 (MIP-1α) or CCL5 (RANTES).

-

Test Compound: this compound.

-

Chemotaxis System: Multi-well chemotaxis chambers (e.g., Transwell plates).

-

Cell Labeling Dye: A fluorescent dye such as Calcein-AM for quantifying migrated cells.

-

Plate Reader: A fluorescence plate reader.

Protocol:

-

Cell Preparation: Cells are labeled with a fluorescent dye according to the manufacturer's instructions.

-

Assay Setup: The lower wells of the chemotaxis chamber are filled with media containing the chemoattractant. The upper wells (inserts) contain the labeled cells pre-incubated with varying concentrations of this compound.

-

Incubation: The plate is incubated at 37°C for a few hours to allow for cell migration through the porous membrane of the insert.

-

Quantification: The number of cells that have migrated to the lower chamber is quantified by measuring the fluorescence in a plate reader.

-

Data Analysis: The results are expressed as a percentage of the migration induced by the chemoattractant alone. The IC50 value, representing the concentration of the antagonist that inhibits 50% of the cell migration, is determined.

Calcium Mobilization Assay

This assay measures the ability of an antagonist to block the increase in intracellular calcium concentration induced by a CCR1 agonist.

Objective: To assess the functional antagonism of this compound on G-protein-mediated signaling.

Materials:

-

Cells: CCR1-expressing cells.

-

Calcium-sensitive Dye: A fluorescent dye such as Fura-2 AM or Fluo-4 AM.

-

Agonist: A CCR1 ligand (e.g., CCL3).

-

Test Compound: this compound.

-

Fluorescence Plate Reader: With kinetic reading capabilities.

Protocol:

-

Cell Loading: Cells are loaded with a calcium-sensitive fluorescent dye.

-

Assay Setup: The loaded cells are plated in a microplate. Varying concentrations of this compound are added to the wells and pre-incubated.

-

Signal Measurement: The plate is placed in a fluorescence plate reader. The baseline fluorescence is measured. The CCR1 agonist is then added to the wells, and the change in fluorescence, corresponding to the increase in intracellular calcium, is monitored over time.

-

Data Analysis: The peak fluorescence intensity is used to determine the agonist-induced calcium mobilization. The inhibitory effect of the antagonist is calculated, and an IC50 value is determined.

β-Arrestin Translocation Assay

This assay measures the recruitment of β-arrestin to the activated CCR1 receptor, a key event in receptor desensitization and signaling.

Objective: To determine if this compound can inhibit agonist-induced β-arrestin recruitment.

Materials:

-

Engineered Cell Line: A cell line co-expressing CCR1 and a β-arrestin fusion protein (e.g., using BRET or FRET technology).

-

Agonist: A CCR1 ligand (e.g., CCL3).

-

Test Compound: this compound.

-

Substrate/Reagents: Specific for the detection technology (e.g., coelenterazine for BRET).

-

Luminescence/Fluorescence Plate Reader:

Protocol:

-

Cell Plating: The engineered cells are plated in a microplate.

-

Compound Addition: Varying concentrations of this compound are added to the wells and pre-incubated.

-

Agonist Stimulation: The CCR1 agonist is added to induce receptor activation and β-arrestin recruitment.

-

Signal Detection: After an appropriate incubation period, the substrate is added, and the luminescence or fluorescence signal is measured. An increase in the signal indicates the proximity of β-arrestin to the receptor.

-

Data Analysis: The ability of the antagonist to inhibit the agonist-induced signal is determined, and an IC50 value is calculated.

Visualizations

CCR1 Signaling Pathway

The C-C chemokine receptor 1 (CCR1) is a G protein-coupled receptor (GPCR) that, upon binding to its cognate chemokines such as CCL3 (MIP-1α) and CCL5 (RANTES), initiates a cascade of intracellular signaling events. This primarily occurs through the Gi alpha subunit of the heterotrimeric G protein.

Caption: CCR1 signaling cascade upon chemokine binding.

Experimental Workflows

Caption: Workflow for the radioligand binding assay.

Caption: Workflow for the cell chemotaxis assay.

References

Methodological & Application

Application Notes and Protocols for CCR1 Antagonist Administration in Mouse Models of Arthritis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by inflammation of the synovial joints, leading to cartilage and bone destruction. Chemokine receptors, particularly C-C chemokine receptor 1 (CCR1), play a pivotal role in the recruitment of inflammatory cells such as monocytes and neutrophils to the inflamed synovium.[1][2] Consequently, antagonism of CCR1 has emerged as a promising therapeutic strategy for RA.[3][4] This document provides detailed application notes and protocols for the administration of CCR1 antagonists in mouse models of arthritis, primarily focusing on the widely used Collagen-Induced Arthritis (CIA) model.

Key CCR1 Antagonists in Preclinical Arthritis Models

Several small molecule antagonists targeting CCR1 have been evaluated in murine models of arthritis, demonstrating varying degrees of efficacy in reducing disease severity. This document will focus on the application of three prominent examples: J-113863, BX-471, and Met-RANTES.

Experimental Protocols

Collagen-Induced Arthritis (CIA) in DBA/1 Mice

The CIA model is the most common animal model for rheumatoid arthritis due to its pathological and immunological similarities to the human disease.[5]

Materials:

-

Male DBA/1J mice (8-10 weeks old)

-

Bovine or Chicken Type II Collagen (dissolved in 0.05 M acetic acid to 2-4 mg/mL)

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (e.g., 2 mg/mL)

-

Incomplete Freund's Adjuvant (IFA)

-

Syringes and needles (26-30 gauge)

Protocol:

-

Preparation of Collagen Emulsion:

-

On the day of immunization, prepare an emulsion by mixing the Type II collagen solution and CFA in a 1:1 ratio.

-

Emulsify by drawing the mixture into and out of a glass syringe until a thick, stable emulsion is formed. A simple test for a stable emulsion is to drop a small amount into water; a stable emulsion will not disperse.

-

-

Primary Immunization (Day 0):

-

Anesthetize the mice.

-

Inject 100 µL of the collagen/CFA emulsion intradermally at the base of the tail.

-

-

Booster Immunization (Day 21):

-

Prepare a second emulsion of Type II collagen with IFA (1:1 ratio).

-

Inject 100 µL of the collagen/IFA emulsion intradermally at a site near the primary injection.

-

-

Monitoring of Arthritis:

-

Begin monitoring the mice for signs of arthritis around day 24-28.

-

Score the severity of arthritis in each paw 2-3 times per week using a standardized scoring system (see Table 1).

-

Measure paw swelling using a plethysmometer or calipers.

-

Table 1: Clinical Scoring System for Arthritis in Mice

| Score | Description |

| 0 | Normal, no signs of inflammation. |

| 1 | Mild swelling and/or erythema confined to one joint (e.g., a single digit). |

| 2 | Moderate swelling and erythema of more than one joint. |

| 3 | Severe swelling and erythema of the entire paw. |

| 4 | Maximal inflammation with ankylosis of the paw. |

| Each paw is scored, for a maximum total score of 16 per mouse. |

Administration of CCR1 Antagonists

The administration protocol for CCR1 antagonists can be prophylactic (starting at or before disease induction) or therapeutic (starting after the onset of clinical signs).

a) J-113863 Administration:

-

Dose: 3-10 mg/kg body weight.

-

Route: Intraperitoneal (i.p.) injection.

-

Frequency: Once daily.

-

Vehicle: Typically saline or a solution containing a solubilizing agent like DMSO and Tween 80.

b) BX-471 Administration:

-

Dose: 10-30 mg/kg body weight.

-

Route: Intraperitoneal (i.p.) injection or oral gavage.

-

Frequency: Once daily.

-

Vehicle: Dependent on the route of administration, often a cyclodextrin-based solution for injection.

c) Met-RANTES Administration:

-

Dose: 0.5-5 mg/kg body weight.

-

Route: Intraperitoneal (i.p.) injection.

-

Frequency: On alternate days.

-

Vehicle: Phosphate-buffered saline (PBS).

Histological Assessment of Arthritis

At the termination of the experiment, joints are collected for histological analysis to assess the extent of inflammation and joint damage.

Protocol:

-

Tissue Collection and Preparation:

-

Euthanize mice and dissect the hind paws.

-

Fix the paws in 10% neutral buffered formalin for 24-48 hours.

-

Decalcify the tissues in a suitable decalcifying solution (e.g., 5.5% EDTA in buffered formalin) until the bones are pliable.

-

Process and embed the tissues in paraffin.

-

Section the paraffin blocks (5-10 µm) and mount on slides.

-

-

Staining:

-

Stain sections with Hematoxylin and Eosin (H&E) to visualize inflammation and cellular infiltrates.

-

Use Safranin O or Toluidine Blue staining to assess proteoglycan loss in the cartilage.

-

-

Histological Scoring:

-